Primovist
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Overview
Description
- During imaging, it distributes into vascular and extravascular spaces during different phases (arterial, portal venous, and late dynamic phases), eventually accumulating in hepatocytes and bile ducts during the hepatobiliary phase.
- The hepatobiliary phase allows for contrast-enhanced MRI cholangiograms.
Gadoxetate Disodium: is a contrast agent designed for liver imaging using magnetic resonance imaging (MRI). It plays a crucial role in characterizing focal liver lesions identified through other imaging studies.
Preparation Methods
Synthetic Routes: Gadoxetate disodium is synthesized through specific chemical reactions involving gadolinium ions and other ligands.
Reaction Conditions: The exact synthetic conditions may vary, but the compound is prepared to ensure its stability and suitability for MRI imaging.
Industrial Production: Pharmaceutical companies produce gadoxetate disodium for clinical use, adhering to strict quality control standards.
Chemical Reactions Analysis
Reactions: Gadoxetate disodium primarily undergoes complexation reactions with gadolinium ions. It forms a stable complex that exhibits paramagnetic properties.
Common Reagents and Conditions: The synthesis typically involves ligands such as ethoxybenzyl-DTPA (EOB-DTPA) and sodium hydroxide.
Major Products: The major product is the gadoxetate disodium complex itself, which is administered intravenously for liver imaging.
Scientific Research Applications
Chemistry: Researchers study its stability, binding kinetics, and interactions with other molecules.
Biology: Gadoxetate disodium aids in understanding liver function, hepatocyte uptake, and bile excretion.
Medicine: It’s crucial for diagnosing liver lesions, assessing hepatocellular carcinoma (HCC), and evaluating post-liver transplant patients.
Industry: Pharmaceutical companies use it for liver imaging agents.
Mechanism of Action
Molecular Targets: Gadoxetate disodium accumulates in functioning hepatocytes due to its hepatospecific properties.
Pathways Involved: It follows the hepatobiliary pathway, allowing imaging of both liver parenchyma and bile ducts.
Comparison with Similar Compounds
Uniqueness: Gadoxetate disodium’s unique feature lies in its hepatospecificity, enabling simultaneous liver and bile duct imaging.
Similar Compounds: Another hepatobiliary agent, gadobenate dimeglumine (MultiHance), has lower liver uptake compared to gadoxetate disodium
Properties
Molecular Formula |
C23H33GdN3O11+3 |
---|---|
Molecular Weight |
684.8 g/mol |
IUPAC Name |
2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;gadolinium(3+) |
InChI |
InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3 |
InChI Key |
PCZHWPSNPWAQNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Gd+3] |
Synonyms |
disodium gadoxetate eovist gadolinium (4S)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanoic acid disodium salt gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid gadolinium ethoxybenzyl DTPA gadoxetate disodium gadoxetic acid gadoxetic acid disodium Gd-EOB-DTPA primovist |
Origin of Product |
United States |
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